molecular formula C11H14N2O3S B186031 Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- CAS No. 19692-01-4

Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-

Cat. No.: B186031
CAS No.: 19692-01-4
M. Wt: 254.31 g/mol
InChI Key: WXZWNOAGMLCICB-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a thiazole ring

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Like many chemical substances, Cyclohexanecarboxylic acid can cause harm to the eyes and skin, causing irritation upon contact. Ingestion or inhalation can lead to a variety of health issues, including damage to the respiratory system and gastrointestinal distress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- typically involves multiple steps. One common method starts with the preparation of cyclohexanecarboxylic acid, which can be synthesized by the hydrogenation of benzoic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiazole ring can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a range of thiazole-substituted compounds.

Mechanism of Action

The mechanism by which cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The thiazole ring is particularly important for binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler compound with similar structural features but lacking the thiazole ring.

    Thiazole derivatives: Compounds that contain the thiazole ring but differ in other structural aspects.

Uniqueness

Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- is unique due to the combination of the cyclohexane ring, carboxylic acid group, and thiazole ring. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

2-(1,3-thiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h5-8H,1-4H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZWNOAGMLCICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293903
Record name 2-[(1,3-Thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19692-01-4
Record name 2-[(2-Thiazolylamino)carbonyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19692-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 92847
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019692014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1,3-Thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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